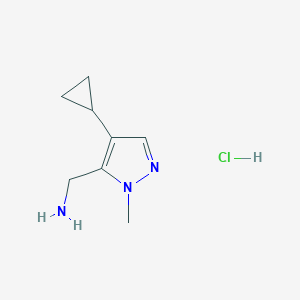

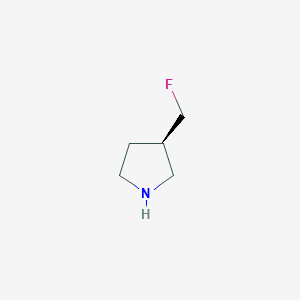

(4-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methanamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While there isn’t specific information available on the synthesis of “(4-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methanamine hydrochloride”, pyrazole derivatives have been synthesized and studied for their diverse pharmacological effects . The synthesis of these compounds typically involves elemental microanalysis, FTIR, and 1H NMR techniques .

Scientific Research Applications

Cobalt(II) Complexes with Pyrazole Derivatives

A study focused on cobalt(II) complexes containing N′-substituted N,N′,N-bis((1H-pyrazol-1-yl)methyl)amine ligands highlights the formation of monomeric four-coordinated and five-coordinated complexes with varying N′-substitution groups. These complexes showed significant activity in the polymerization of methyl methacrylate, yielding poly(methylmethacrylate) with high molecular weight and narrower polydispersity index, indicating potential applications in materials science (Sunghye Choi et al., 2015).

Antifungal Activity of Pyrazole Derivatives

Another research effort synthesized spiro[cyclopropane-1,4′-pyrazol-3-one] derivatives, demonstrating significant antifungal activity against Candida albicans. This suggests the potential of pyrazole derivatives in developing new antifungal agents (H. Maruoka et al., 2008).

Regioselective Synthesis of Pyrazole Derivatives

Research on the regioselective synthesis of 1H-pyrazol-5-yl (2-hydroxyphenyl)methanone derivatives through a 1,3-dipolar cycloaddition approach provides insights into creating pyrazole-based compounds with potential applications in medicinal chemistry and drug design (A. Alizadeh et al., 2015).

Anticancer and Antimicrobial Agents

A study on the synthesis and molecular docking of new 1,3-oxazole clubbed pyridyl-pyrazolines as anticancer and antimicrobial agents revealed that these compounds performed well against pathogenic strains, offering insights into their potential use in combating microbial resistance to pharmaceutical drugs and treating cancer (Kanubhai D. Katariya et al., 2021).

Pyrazole Derivatives as Antimicrobial and Anti-inflammatory Agents

The preparation of a series of pyrazole derivatives evaluated for their anti-bacterial, antifungal, and anti-inflammatory activities underscores the versatility of pyrazole compounds in developing new therapeutic agents (B. V. Kendre et al., 2015).

Properties

IUPAC Name |

(4-cyclopropyl-2-methylpyrazol-3-yl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3.ClH/c1-11-8(4-9)7(5-10-11)6-2-3-6;/h5-6H,2-4,9H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRMGHQJRRIZNNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)C2CC2)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

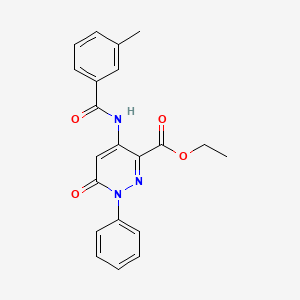

![ethyl 3-(8-ethyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2679550.png)

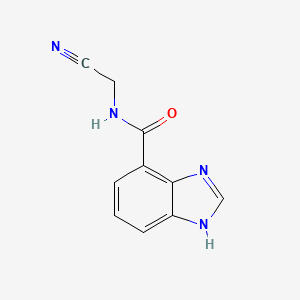

![1-(morpholinomethyl)-1H-indole-2,3-dione 3-[N-(3,4-dichlorophenyl)hydrazone]](/img/structure/B2679554.png)

methylidene}[(4-nitrophenyl)methoxy]amine](/img/structure/B2679556.png)

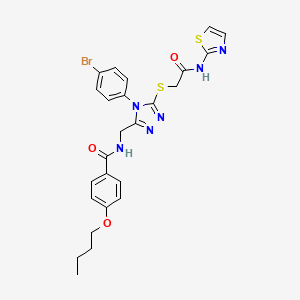

![N-(5-methylisoxazol-3-yl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2679560.png)

![(2R,3S,5S,10S,13S,14R,17R)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2S,3S)-2,3,7-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/no-structure.png)

![(4-(3-methoxypyrrolidin-1-yl)phenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2679571.png)